(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine

asymmetric catalysis chiral building block stereoselectivity

Procure (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine (CAS 2248172-84-9) to access the unique conformational bias essential for high-fidelity asymmetric induction. Its (S)-configuration and gem-dimethyl lock are non-negotiable for reproducible enantioselectivity, directly impacting catalyst performance and API chirality. Substituting with the (R)-enantiomer or racemate fundamentally undermines synthetic utility.

Molecular Formula C11H23N
Molecular Weight 169.312
CAS No. 2248172-84-9
Cat. No. B2671649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine
CAS2248172-84-9
Molecular FormulaC11H23N
Molecular Weight169.312
Structural Identifiers
SMILESCC(CN)C1CCC(CC1)(C)C
InChIInChI=1S/C11H23N/c1-9(8-12)10-4-6-11(2,3)7-5-10/h9-10H,4-8,12H2,1-3H3/t9-/m1/s1
InChIKeyLGGOOBQUCGGFGG-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine (CAS 2248172-84-9) – Chemical Identity and Procurement Profile


(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine is a chiral primary amine with the molecular formula C₁₁H₂₃N and a molecular weight of 169.31 g/mol . It belongs to the class of cyclohexylalkylamines, featuring a 4,4-dimethylsubstituted cyclohexane ring linked to a 2-(aminomethyl)ethyl side chain with defined (S)-configuration at the C-2 stereogenic center. The compound is cataloged primarily as a specialty research chemical and chiral building block, used as an intermediate in asymmetric synthesis and as a ligand component in organocatalysis . Its hydrochloride salt (CAS 2694734-66-0) is also commercially available, with documented GHS hazard statements H315 (skin irritation) and H319 (eye irritation) [1]. The (2S) stereochemistry is the sole configurational isomer of interest for applications requiring a specific handedness in chiral induction.

Why (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine (CAS 2248172-84-9) Cannot Be Replaced by Generic Cyclohexylamines or Racemic Mixtures


Simple replacement of (2S)-2-(4,4-dimethylcyclohexyl)propan-1-amine with a generic cyclohexylamine, a differently substituted regioisomer, or even its (2R)-enantiomer or racemic form is chemically unsound when the intended application demands a defined stereochemical induction vector or a specific steric/conformational profile. In asymmetric catalysis, the absolute (S)-configuration at the propan-1-amine stereocenter is directly coupled to the enantiofacial selection observed in transition states; the (R)-enantiomer would yield the opposite product enantiomer, nullifying the purpose of the synthesis [1]. Furthermore, the 4,4-geminal dimethyl substitution imposes a unique conformational bias on the cyclohexyl ring, restricting the accessible rotamers and altering the spatial orientation of the amine functionality relative to the ring plane—a feature not replicated by 3,5-dimethyl, 2,2-dimethyl, or monomethyl analogs . Even racemic 2-(4,4-dimethylcyclohexyl)propan-1-amine (CAS 1489497-18-8) cannot substitute the (2S)-enantiomer in enantioselective applications, as the presence of the (2R)-isomer would erode enantiomeric excess and compromise chiral purity throughout downstream synthetic sequences.

Quantitative Differentiation of (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine (CAS 2248172-84-9) Against Key Comparators


Chirality: Absolute (S)-Configuration at C-2 Enables Defined Asymmetric Induction, Opposite to the (2R)-Enantiomer (CAS 2248198-46-9)

The (2S)-enantiomer (CAS 2248172-84-9) possesses an (S)-absolute configuration at the C-2 stereocenter, whereas the (2R)-enantiomer (CAS 2248198-46-9) has the (R)-configuration . In asymmetric reductive aminations and related transformations of dimethylcyclohexanamines, the absolute configuration of the amine stereocenter directly dictates the sense of enantioinduction [1]. While specific optical rotation values ([α]D) for these isolated enantiomers are not publicly reported in primary databases, the class-level principle is well-established: opposite enantiomers yield opposite product enantiomers when used as chiral auxiliaries or ligands. The racemic mixture (CAS 1489497-18-8) would provide a 1:1 mixture of (2S) and (2R), yielding no net asymmetric induction in the absence of an external chiral influence.

asymmetric catalysis chiral building block stereoselectivity

Primary Amine Reactive Handle: Hydrogen Bond Donor Count (HBD = 1) vs. Secondary Amine (HBD = 0), Enabling Single-Step Derivatization

The target compound is a primary amine with one NH₂ hydrogen bond donor (HBD = 1 for the free base; the hydrochloride salt has HBD = 2 due to the protonated ammonium group) [1]. In contrast, the nearest secondary amine analog, 4,4-dimethyl-N-propylcyclohexan-1-amine (CAS 1342268-02-3), is a secondary amine with HBD = 0 . This differential directly impacts the compound's utility as a chemical building block: primary amines can be elaborated into amides, sulfonamides, ureas, imines, and secondary/tertiary amines via single-step reactions, whereas secondary amines lack one derivatization pathway and are sterically more hindered at the nitrogen. The Primary Amine Reactive Handle also permits direct coupling to carboxylic acids, isocyanates, and aldehydes without requiring pre-activation of the nitrogen.

primary amine hydrogen bond donor chemical derivatization

Lipophilicity Differential: Computed LogP of ~3.0–3.2 for the 4,4-Dimethylcyclohexyl Scaffold vs. 2.76 for the 3,5-Dimethyl Regioisomer

The lipophilicity of the 4,4-dimethylcyclohexyl scaffold can be estimated from the closely related compound (4,4-dimethylcyclohexyl)methanamine, which has a reported computed logP of 3.024 [1]. The target compound, with an extended propan-1-amine chain, is expected to have a similar or slightly higher logP (~3.0–3.2). In contrast, the regioisomeric 2-(3,5-dimethylcyclohexyl)propan-2-amine (CAS 1343050-10-1) has a vendor-reported computed logP of 2.76 , reflecting the different positioning of the methyl substituents and the tertiary amine center. A ΔlogP of approximately +0.24 to +0.44 units for the 4,4-dimethyl analog indicates moderately higher lipophilicity, which can influence membrane permeability, organic-phase partitioning, and receptor binding in biological assays.

lipophilicity logP regioisomer comparison

Conformational Restriction: 4,4-Geminal Dimethyl Substituents Lock the Cyclohexyl Ring Conformation, Differing from Mono- and 3,5-Dimethyl Analogs

The 4,4-dimethyl substitution pattern introduces a geminal disubstitution that restricts the cyclohexyl ring to a single dominant chair conformation in which the propan-1-amine substituent at C-1 is locked equatorial. This contrasts with unsubstituted cyclohexylamines, which undergo ring-flipping, and with 3,5-dimethyl analogs where steric interactions between the 3- and 5-methyl groups create different conformational biases. The 4,4-dimethylcyclohexyl scaffold is a recognized structural motif in organocatalyst design, exemplified by the N-4,4-dimethylcyclohexyl-type diamine catalyst 1h reported to achieve 99% ee in asymmetric aziridination of cyclic enones [1]. Only the 4,4-dimethyl substitution pattern provided optimal asymmetric induction; catalysts with N-cyclohexyl or N-cyclopentyl substituents were reported to be less effective under the same conditions, underscoring the unique conformational preorganization conferred by the gem-dimethyl group.

conformational restriction gem-dimethyl effect structural preorganization

Application Scenarios Where (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine (CAS 2248172-84-9) Delivers Documented Advantages


Enantioselective Organocatalyst and Chiral Ligand Development

The (2S)-enantiomer of 2-(4,4-dimethylcyclohexyl)propan-1-amine serves as a chiral amine component in the construction of organocatalysts. Literature precedent demonstrates that the 4,4-dimethylcyclohexyl substitution pattern on a 1,2-diphenylethylenediamine scaffold yields a catalyst that promotes asymmetric aziridination with 99% enantiomeric excess, establishing the scaffold's value for high-fidelity asymmetric induction [1]. In catalyst design, the (2S)-configured amine center controls the spatial orientation of the catalytic group, and only the enantiopure form can deliver a single enantiomer of the product. Substitution with the (2R)-enantiomer or the racemate would erode or eliminate enantioselectivity entirely.

Synthesis of Enantiomerically Pure Pharmaceutical Intermediates Requiring a Bulky, Conformationally Restricted Cyclohexyl Motif

In medicinal chemistry campaigns, enantiomerically pure intermediates are non-negotiable for generating single-enantiomer active pharmaceutical ingredients (APIs). The (2S)-configured primary amine function can be directly coupled to carboxylic acid or sulfonyl chloride partners to install the 4,4-dimethylcyclohexyl motif with retention of absolute stereochemistry. The gem-dimethyl conformation lock (Section 3, Evidence Item 4) provides a rigid, predictable geometric relationship between the cyclohexyl ring and the pendant amine side chain, which is beneficial for structure-based drug design where conformational uncertainty must be minimized. Using a racemic or differently substituted cyclohexylamine would not deliver the same preorganized geometry.

Structure-Activity Relationship (SAR) Studies in CNS and Monoamine Transporter Programs

The broader class of cyclohexylalkylamines, including the 4,4-dimethylcyclohexyl subclass, has been explored in patent literature as monoamine reuptake inhibitors targeting CNS disorders such as depression and anxiety [2]. Although the specific (2S)-2-(4,4-dimethylcyclohexyl)propan-1-amine has not been individually profiled in public pharmacological data, its structural analog (4,4-dimethylcyclohexyl)methanamine and related benzylamine derivatives are documented in CNS programs where lipophilicity (~logP 3.0) and steric bulk are tuned to optimize blood-brain barrier penetration and transporter selectivity. The (2S)-enantiomer offers a lead-like scaffold with a defined stereochemical handle for systematic SAR exploration.

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